8,13-Abietadien-18-oic acid

Description

Palustric acid has been reported in Pinus nigra, Larix decidua, and other organisms with data available.

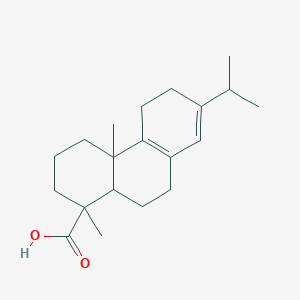

Structure

3D Structure

Properties

IUPAC Name |

1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-13,17H,5-11H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBYBBUZURKHAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862793 | |

| Record name | Abieta-8,13-dien-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8,13-Abietadien-18-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1945-53-5 | |

| Record name | PALUSTRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8,13-Abietadien-18-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 - 167 °C | |

| Record name | 8,13-Abietadien-18-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Abietadien-18-oic Acid Isomers for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of abietadien-18-oic acid, a diterpenoid of significant interest in pharmaceutical research. Due to common variations in nomenclature, this document will address the primary isomers to ensure clarity and accuracy for scientific applications.

Section 1: Isomer Clarification and Identification

The term "aietadien-18-oic acid" is often a variant spelling for "abietadien-18-oic acid." This diterpenoid carboxylic acid is characterized by a three-ring decahydrophenanthrene carbon skeleton. The position of the two double bonds within this framework defines the specific isomer. The most frequently encountered isomers in scientific literature and chemical databases are Abieta-7,13-dien-18-oic acid and 8,13-Abietadien-18-oic acid.

For the purposes of this guide, we will focus on these two prominent isomers to provide a clear and detailed technical overview.

Section 2: Core Chemical Information

Precise identification of chemical compounds is fundamental to reproducible research and drug development. This section provides the Chemical Abstracts Service (CAS) numbers and detailed structural information for the key isomers of abietadien-18-oic acid.

-

CAS Number: 17817-95-7[1]

The structural differences between these isomers are illustrated below. The numbering of the carbon atoms in the abietane skeleton is crucial for understanding the placement of the double bonds.

Caption: 2D chemical structures of Abieta-7,13-dien-18-oic acid and 8,13-Abietadien-18-oic acid.

Section 3: Physicochemical Properties and Data

Understanding the physicochemical properties of a compound is critical for predicting its behavior in biological systems and for formulation development. The following table summarizes key computed properties for 8,13-Abietadien-18-oic acid, the more extensively documented isomer.

| Property | Value | Source |

| Molecular Formula | C20H30O2 | PubChem[3] |

| Molecular Weight | 302.45 g/mol | FooDB[2] |

| XLogP3 | 4.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | FooDB[2] |

| Hydrogen Bond Acceptor Count | 2 | FooDB[2] |

| Rotatable Bond Count | 2 | FooDB[2] |

| Polar Surface Area | 37.3 Ų | FooDB[2] |

| pKa (Strongest Acidic) | 4.59 | FooDB[2] |

| Water Solubility | 0.015 g/L (Predicted) | FooDB[2] |

Section 4: Conceptual Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the isolation and characterization of abietadien-18-oic acid from a natural source, a common starting point for further research.

Caption: Conceptual workflow for the isolation and characterization of abietadien-18-oic acid.

-

Preparation: Air-dry and grind the plant material to a fine powder to increase the surface area for extraction.

-

Maceration: Submerge the powdered material in a suitable solvent (e.g., hexane for nonpolar compounds, followed by ethyl acetate for medium polarity compounds) in a sealed container.

-

Agitation: Gently agitate the mixture at room temperature for 24-48 hours to facilitate the dissolution of the target compounds.

-

Filtration: Filter the mixture to separate the solvent extract from the solid plant residue.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Rationale: The choice of solvents is critical and is based on the polarity of the target diterpenoids. A sequential extraction with solvents of increasing polarity allows for a preliminary fractionation of the extract.

Section 5: Biological Context and Potential Applications

Abietadien-18-oic acid and its derivatives belong to the broader class of diterpenoids, which are known for their diverse biological activities. While research on specific abietadien-18-oic acid isomers is ongoing, related compounds such as abietic acid and dehydroabietic acid have been investigated for various therapeutic properties.

Potential areas of investigation for abietadien-18-oic acid include:

-

Anti-inflammatory activity: Many diterpenoids exhibit anti-inflammatory effects.

-

Antimicrobial properties: The lipophilic nature of the molecule may allow for interaction with microbial membranes.

-

Cytotoxic effects: Potential applications in oncology research.

Further research is required to fully elucidate the pharmacological profile of each abietadien-18-oic acid isomer.

References

-

8,13-Abietadien-18-oic acid (FDB017403) . FooDB. [Link]

-

8,13-Abietadien-18-oic acid . PubChem. [Link]

Sources

In vitro antimicrobial effects of 8,13-Abietadien-18-oic acid

An In-Depth Technical Guide to the In Vitro Antimicrobial Effects of 8,13-Abietadien-18-oic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the in vitro antimicrobial properties of 8,13-Abietadien-18-oic acid, also known as Palustric acid. As a naturally occurring abietane-type diterpenoid, this compound is part of a class of molecules that has garnered significant interest for its therapeutic potential.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its evaluation, from initial screening to quantitative assessment of its efficacy against various microbial forms, including planktonic cells and biofilms.

Introduction to 8,13-Abietadien-18-oic Acid: A Profile

8,13-Abietadien-18-oic acid is a resin acid belonging to the abietane diterpenoid class of organic compounds, which are characterized by a four-isoprene unit structure.[1] These compounds are prominent secondary metabolites in coniferous plants and are known to possess a wide array of biological activities.[2][3] The interest in abietane diterpenoids like 8,13-Abietadien-18-oic acid stems from their potential to serve as scaffolds for new antimicrobial agents, particularly in an era of rising antimicrobial resistance (AMR).[2][4]

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₂₀H₃₀O₂[5][6] |

| Molecular Weight | 302.45 g/mol [1] |

| CAS Number | 1945-53-5[1] |

| Class | Diterpenoid, Abietane[1] |

| Solubility | Practically insoluble in water; soluble in organic solvents.[7] |

Antimicrobial Spectrum and Efficacy

The antimicrobial activity of abietane diterpenoids, including the closely related abietic acid, has been demonstrated against a spectrum of microorganisms. The efficacy is particularly notable against Gram-positive bacteria, though activity against Gram-negative bacteria and fungi has also been reported.[2][8] The structural differences in the microbial cell envelope are a key determinant of susceptibility.

Antibacterial Activity

Studies on related abietanes show pronounced activity against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Staphylococcus epidermidis.[2][8][9] The lipophilic nature of these compounds is thought to facilitate interaction with the bacterial cell membrane. Gram-negative bacteria, with their protective outer membrane, often exhibit higher resistance.[10] However, some derivatives have shown potent activity against Escherichia coli and Pseudomonas aeruginosa.[9]

Antifungal Activity

Antifungal properties have been evaluated against various yeasts and molds.[11] For instance, abietic acid has been tested against Candida species, including C. albicans, C. krusei, and C. tropicalis.[12] While its standalone fungicidal activity may be limited, with high Minimum Fungicidal Concentration (MFC) values, it has shown promise as an adjuvant, enhancing the efficacy of conventional antifungals like fluconazole.[13][12] This synergistic effect is a critical area of investigation for combating antifungal resistance.

Anti-Biofilm Potential

Microbial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics.[8] Abietane diterpenoids have demonstrated the ability to inhibit biofilm formation at sub-inhibitory concentrations and, in some cases, disrupt established biofilms.[14][15] For example, dehydroabietic acid, another related compound, was shown to prevent 50% of S. aureus biofilm formation at concentrations lower than its Minimum Inhibitory Concentration (MIC), suggesting a mechanism independent of direct bacterial killing.[15]

Table 1: Summary of Reported In Vitro Efficacy of Abietic Acid and Related Diterpenoids

| Organism | Test Compound | Assay | Result (Concentration) | Reference |

| Staphylococcus aureus | Abietic Acid | MIC | 8 - 60 µg/mL | [8] |

| Pseudomonas aeruginosa | Abietic Acid | MIC | >64 µg/mL (variable) | [8] |

| Candida albicans | Abietic Acid | MIC | >64 µg/mL | [8] |

| E. coli | Synthetic Abietane Derivative | MIC | 11.7 µg/mL | [9] |

| S. aureus Biofilm | Dehydroabietic Acid | IC₅₀ (Inhibition) | 30 µM | [15] |

| C. albicans & C. tropicalis | Abietic Acid + Fluconazole | Synergy | Enhanced fluconazole effect | [12] |

Note: Efficacy can vary significantly based on the specific derivative and microbial strain tested.

Postulated Mechanisms of Action

While the precise molecular targets for most abietane diterpenoids are not fully elucidated, the primary mechanism is believed to involve the disruption of the cell membrane.[10] This is supported by their greater efficacy against Gram-positive bacteria, which lack an outer membrane.

Potential Mechanisms Include:

-

Membrane Permeabilization: The lipophilic diterpenoid structure may intercalate into the lipid bilayer, disrupting its integrity, leading to leakage of essential ions and metabolites, and ultimately cell death.

-

Inhibition of Efflux Pumps: Some natural compounds can inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell. This can restore susceptibility to other drugs.

-

Enzyme Inhibition: Specific enzymes crucial for microbial survival, such as those involved in cell wall synthesis or virulence factor production, could be targeted.[10]

-

Anti-Quorum Sensing: By interfering with bacterial communication systems (quorum sensing), these compounds may inhibit the expression of virulence factors and biofilm formation without directly killing the bacteria.

Caption: Postulated antimicrobial mechanisms of 8,13-Abietadien-18-oic acid.

Core Experimental Protocols: A Self-Validating Framework

The following section details the essential in vitro methodologies for assessing the antimicrobial activity of 8,13-Abietadien-18-oic acid. Each protocol is designed as a self-validating system with requisite controls to ensure data integrity and reproducibility.[4][16]

Overall Experimental Workflow

The logical progression from initial screening to detailed quantitative analysis is crucial for efficiently characterizing a novel compound. A typical workflow involves a qualitative diffusion assay to confirm activity, followed by quantitative dilution assays to determine potency.

Caption: High-level workflow for antimicrobial compound evaluation.

Protocol: Agar Diffusion Assay (Initial Screening)

This method provides a qualitative assessment of antimicrobial activity and is excellent for initial screening.[4][16][17] It relies on the diffusion of the test compound through an agar medium inoculated with the target microorganism.

Methodology:

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates. The choice of medium is critical; MHA is standardized for susceptibility testing and its composition has minimal interference with most antibiotics.

-

Inoculum Preparation: Culture the test microorganism in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] This standardization is vital for reproducibility.

-

Plate Inoculation: Uniformly streak the standardized inoculum onto the surface of the MHA plates using a sterile cotton swab.[17]

-

Compound Application:

-

Disk Diffusion: Aseptically place sterile paper discs (6 mm diameter) onto the agar surface. Pipette a known volume (e.g., 10 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) onto each disc.[18]

-

Well Diffusion: Alternatively, punch wells (6-8 mm diameter) into the agar and add a known volume (e.g., 50 µL) of the test solution into each well.[19]

-

-

Controls (Self-Validation):

-

Negative Control: A disc or well containing only the solvent (e.g., DMSO) used to dissolve the test compound. This ensures the solvent itself has no antimicrobial effect.

-

Positive Control: A disc or well with a standard antibiotic of known efficacy against the test organism (e.g., Ciprofloxacin, Ampicillin). This validates the susceptibility of the microorganism.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for most bacteria) or at an appropriate temperature for fungi.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc/well where microbial growth is absent) in millimeters. A larger zone generally indicates greater potency.[16]

Protocol: Broth Microdilution Assay (MIC Determination)

This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][17][19]

Methodology:

-

Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.

-

Compound Preparation: Prepare a stock solution of 8,13-Abietadien-18-oic acid in a suitable solvent. Add 100 µL of this solution (at 2x the highest desired test concentration) to the wells in column 1.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10. This creates a gradient of decreasing compound concentrations.

-

Inoculum Preparation: Prepare a microbial suspension as described in 4.2, but dilute it further in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Plate Inoculation: Add 50 µL of the final standardized inoculum to all wells from column 1 to 11. The final volume in each well will be 100 µL.

-

Controls (Self-Validation):

-

Column 11 (Growth Control): Contains 50 µL MHB + 50 µL inoculum. This well must show turbidity for the test to be valid.

-

Column 12 (Sterility Control): Contains 100 µL of sterile MHB only. This well must remain clear, confirming the sterility of the medium.

-

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay differentiates between microbistatic (growth-inhibiting) and microbicidal (killing) activity. It is a direct extension of the MIC assay.[8][19]

Methodology:

-

From the MIC Plate: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.

-

Subculture: Aseptically transfer a small aliquot (e.g., 10 µL) from each of these clear wells onto a fresh MHA plate.

-

Incubation: Incubate the MHA plate at 37°C for 24-48 hours.

-

Result Interpretation: The MBC/MFC is the lowest concentration that results in no microbial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plate.[19]

Conclusion and Future Directions

8,13-Abietadien-18-oic acid and related abietane diterpenoids represent a promising class of natural products for antimicrobial drug discovery.[2] The methodologies outlined in this guide provide a robust framework for the systematic in vitro evaluation of their efficacy. Future research should focus on elucidating precise mechanisms of action, exploring synergistic combinations with existing antibiotics to combat resistance[12], and investigating the anti-biofilm properties that are critical for treating persistent infections.[14] Toxicological studies are also imperative to assess the safety profile of these compounds for potential therapeutic use.[14]

References

-

Screening methods for natural products with antimicrobial activity: A review of the literature. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

-

Savoia, D. (2012). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Scientifica, 2012, 690341. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Djekic, D., & Tomic, S. (2021). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 26(19), 5966. [Link]

-

Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

-

Chemsrc. (2025). Abieta-8,13(15)-diene-18-oic acid methyl ester. Retrieved March 10, 2026, from [Link]

-

Minimum inhibitory concentrations (mg/ml) of eight herbal extracts against two pathogens. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

-

Sieniawska, E., & Gorniak, R. (2024). Abietic Acid as a Novel Agent against Ocular Biofilms: An In Vitro and Preliminary In Vivo Investigation. International Journal of Molecular Sciences, 25(3), 1599. [Link]

-

FooDB. (2018). Showing Compound 8,13-Abietadien-18-oic acid (FDB017403). Retrieved March 10, 2026, from [Link]

-

Ul-Hassan, S., & Gomes, C. L. (2021). Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment. Pharmaceutics, 13(6), 825. [Link]

-

Bouyahya, A., & El-Sayed, M. (2024). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. Molecules, 29(3), 648. [Link]

-

National Center for Biotechnology Information. (n.d.). 8,13-Abietadien-18-oic acid. PubChem. Retrieved March 10, 2026, from [Link]

-

Antimicrobial abietane diterpenoids against resistant bacteria and biofilms. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

-

(PDF) Enhancing the Antifungal Efficacy of Fluconazole with a Diterpene: Abietic Acid as a Promising Adjuvant to Combat Antifungal Resistance in Candida spp. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

-

de Oliveira, A. C. S., et al. (2023). Enhancing the Antifungal Efficacy of Fluconazole with a Diterpene: Abietic Acid as a Promising Adjuvant to Combat Antifungal Resistance in Candida spp. Antibiotics, 12(11), 1565. [Link]

-

Fallarero, A., et al. (2013). (+)-Dehydroabietic Acid, an Abietane-Type Diterpene, Inhibits Staphylococcus aureus Biofilms in Vitro. International Journal of Molecular Sciences, 14(6), 12054-12072. [Link]

-

Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied Microbiology and Biotechnology, 85(6), 1629-1642. [Link]

-

PubChemLite. (n.d.). 8,13-abietadien-18-oic acid (C20H30O2). Retrieved March 10, 2026, from [Link]

-

Zengin, G., et al. (2022). Extraction of Bioactive Compounds from Picea abies Bark Waste for Pharmaceutical, Nutraceutical and Cosmetic Uses. Molecules, 27(19), 6719. [Link]

-

Wikipedia. (n.d.). Dehydroabietic acid. Retrieved March 10, 2026, from [Link]

Sources

- 1. Showing Compound 8,13-Abietadien-18-oic acid (FDB017403) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. research.unipd.it [research.unipd.it]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8,13-Abietadien-18-oic acid | C20H30O2 | CID 16040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 8,13-abietadien-18-oic acid (C20H30O2) [pubchemlite.lcsb.uni.lu]

- 7. Dehydroabietic acid - Wikipedia [en.wikipedia.org]

- 8. Abietic Acid as a Novel Agent against Ocular Biofilms: An In Vitro and Preliminary In Vivo Investigation [mdpi.com]

- 9. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAS#:19402-34-7 | Abieta-8,13(15)-diene-18-oic acid methyl ester | Chemsrc [chemsrc.com]

- 12. Enhancing the Antifungal Efficacy of Fluconazole with a Diterpene: Abietic Acid as a Promising Adjuvant to Combat Antifungal Resistance in Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. scispace.com [scispace.com]

- 16. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Abietadien-18-oic Acid: A Diterpenoid Scaffold for Novel Therapeutic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: March 11, 2026

Abstract

Abietadien-18-oic acid, a diterpenoid resin acid found predominantly in coniferous trees, and its isomers, represent a promising class of natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the anti-inflammatory and anticancer properties of abietadien-18-oic acid isomers, with a focus on their underlying mechanisms of action involving key cellular signaling pathways. Detailed, field-proven protocols for evaluating the cytotoxic and anti-inflammatory activities of these compounds are presented, alongside visual diagrams of the implicated signaling cascades and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to explore and harness the therapeutic utility of this versatile natural product scaffold.

Introduction: The Therapeutic Promise of Abietane Diterpenoids

The abietane skeleton, a tricyclic diterpenoid framework, is a common motif in a variety of natural products with diverse biological activities. Among these, the abietadien-18-oic acids stand out for their well-documented pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1] These compounds are the major constituents of pine resin and have been utilized in traditional medicine for centuries. Modern scientific investigation is now beginning to unravel the molecular mechanisms that underpin their therapeutic potential, opening new avenues for drug discovery and development.

The most common and extensively studied isomer is abietic acid (7,13-abietadien-18-oic acid) . Other notable isomers found in nature include levopimaric acid , neoabietic acid , and palustric acid , each with a unique arrangement of conjugated double bonds that influences their biological activity.[1] This guide will delve into the specific therapeutic actions of these isomers and provide the practical knowledge required to investigate their potential in a laboratory setting.

Molecular Mechanisms of Action: Targeting Key Signaling Pathways

The therapeutic effects of abietadien-18-oic acid isomers are largely attributed to their ability to modulate critical intracellular signaling pathways that regulate inflammation and cell survival. The two most prominent pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascades.

Inhibition of the NF-κB Signaling Pathway: A Central Anti-Inflammatory Mechanism

The NF-κB pathway is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][3] Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers.

Abietic acid has been shown to directly inhibit the NF-κB pathway by targeting IκB kinase β (IKKβ), a crucial enzyme for NF-κB activation.[1][4][5] By binding to IKKβ, abietic acid prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][5] This action effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target inflammatory genes.[1][4]

Modulation of the PI3K/Akt Signaling Pathway: Impact on Cell Survival and Proliferation

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6][7] Its aberrant activation is a frequent event in many types of cancer, promoting tumor progression and resistance to therapy.[6][7]

Studies have demonstrated that abietic acid can suppress the PI3K/Akt/mTOR signaling pathway.[8] This inhibition leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K.[8] The inactivation of Akt, in turn, can trigger apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells.[8] The precise molecular targets of abietadien-18-oic acid isomers within this pathway are an active area of investigation.

Experimental Protocols for Therapeutic Evaluation

The following protocols provide detailed, step-by-step methodologies for assessing the cytotoxic and anti-inflammatory properties of abietadien-18-oic acid isomers in vitro.

Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[9]

Materials:

-

Abietadien-18-oic acid isomer (e.g., abietic acid, levopimaric acid)

-

Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10][11]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the abietadien-18-oic acid isomer in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and a known cytotoxic agent (positive control). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Evaluation of Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12][13]

Principle: The Griess reagent is used to quantify nitrite (NO₂⁻), a stable and measurable end-product of NO metabolism in the cell culture supernatant.[12][13] A reduction in nitrite levels in the presence of the test compound indicates an anti-inflammatory effect.

Materials:

-

Abietadien-18-oic acid isomer

-

Complete cell culture medium

-

96-well cell culture plates

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the abietadien-18-oic acid isomer for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with untreated cells, cells treated with LPS only, and cells treated with a known anti-inflammatory drug (e.g., dexamethasone).

-

Griess Assay:

-

Prepare a sodium nitrite standard curve (0-100 µM).

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Read the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition by the compound compared to the LPS-only treated cells.

Comparative Biological Activities and Structure-Activity Relationships

The different isomers of abietadien-18-oic acid exhibit varying degrees of biological activity, which can be attributed to the specific stereochemistry and position of their double bonds.

| Isomer | Key Biological Activities | Reported IC₅₀ Values |

| Abietic Acid | Anti-inflammatory, Anticancer, Antimicrobial[1][4] | 0.06 µM (MCF-7 cells)[11] |

| Levopimaric Acid | Anticancer, Antioxidant, Antibacterial[10][15] | 15 µM (cisplatin-resistant A549 cells)[10] |

| Neoabietic Acid | Antimicrobial, Anti-inflammatory[16] | Data not readily available |

| Palustric Acid | Anti-inflammatory, Antimicrobial[3] | Data not readily available |

Structure-Activity Relationship Insights:

-

The carboxylic acid group at C-18 is crucial for the anti-inflammatory activity of abietic acid.[4]

-

The conjugated diene system is important for the biological activity, with alterations in its position affecting the potency and specificity of the compound.

-

Derivatization of the abietane scaffold has been shown to enhance cytotoxic and antimicrobial activities, suggesting that these natural products are excellent starting points for medicinal chemistry campaigns.

Conclusion and Future Directions

Abietadien-18-oic acid and its isomers represent a compelling class of natural products with significant potential for the development of novel anti-inflammatory and anticancer therapeutics. Their ability to modulate key signaling pathways like NF-κB and PI3K/Akt provides a solid mechanistic foundation for their observed biological effects. The detailed protocols provided in this guide offer a practical framework for researchers to further investigate these compounds and their derivatives.

Future research should focus on:

-

Elucidating the precise molecular targets of each isomer within the NF-κB and PI3K/Akt pathways.

-

Conducting comprehensive structure-activity relationship studies to design and synthesize more potent and selective analogs.

-

Evaluating the in vivo efficacy and safety of promising candidates in relevant animal models of inflammation and cancer.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable family of natural compounds.

References

-

In vitro anticancer effects of levopimaric acid in cisplatin-resistant human lung carcinoma are mediated via autophagy, ROS-mediated mitochondrial dysfunction, cell apoptosis and modulation of ERK/MAPK/JNK signalling pathway. (2020). PubMed. [Link]

-

Anticancer activities of natural abietic acid. (2024). Frontiers in Pharmacology. [Link]

-

Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020). National Center for Biotechnology Information. [Link]

-

Unveiling abietic Acid's therapeutic potential: a narrative review on structure-activity relationship, pharmacological properties, pharmacokinetics, and toxicological considerations. (2026). PMC. [Link]

-

Anticancer activities of natural abietic acid. (2024). Semantic Scholar. [Link]

-

Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. (2017). PubMed. [Link]

-

IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. (n.d.). PMC. [Link]

-

Abietic acid (松香酸). (n.d.). MCE. [Link]

-

Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? (2016). ResearchGate. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. [Link]

-

Improved detection of nitric oxide radical (NO•) production in an activated macrophage culture with a radical scavenger, carboxy-PTIO, and Griess reagent. (n.d.). Scilit. [Link]

-

Levopimaric acid. (2025). Chemsrc. [Link]

-

Nitric oxide secretion assay by murine macrophages. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

Effect of Modified Levopimaric Acid Diene Adducts on Mitochondrial and Liposome Membranes. (2022). MDPI. [Link]

-

Inhibition of NF-κB and ERK signaling pathways in osteoclasts and M1 macrophage polarization: Mechanistic insights into the anti-osteoporotic effects of Pseudolaric acid B. (2024). PubMed. [Link]

-

Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. (2021). Longdom Publishing. [Link]

-

Inhibition of Protein Kinase R Protects Against Palmitic Acid-Induced Inflammation, Oxidative Stress, and Apoptosis Through the JNK/NF-kB/NLRP3 Pathway in Cultured H9C2 Cardiomyocytes. (2018). PubMed. [Link]

-

Growth Inhibition and Apoptotic Effect of Pine Extract and Abietic Acid on MCF-7 Breast Cancer Cells via Alteration of Multiple Gene Expressions Using In Vitro Approach. (2022). PMC. [Link]

-

Anti-inflammatory activity of abietic acid, a diterpene isolated from Pimenta racemosa var. grissea. (2001). PubMed. [Link]

-

Levopimaric acid. (n.d.). Wikipedia. [Link]

-

Anticancer activities of natural abietic acid. (2024). PMC. [Link]

-

Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes. (2005). PubMed. [Link]

-

Induction of Apoptosis in MCF-7 Cells via Oxidative Stress Generation, Mitochondria-Dependent and Caspase-Independent Pathway by Ethyl Acetate Extract of Dillenia suffruticosa and Its Chemical Profile. (2015). PLOS One. [Link]

-

PI3K-AKT signaling is a downstream effector of retinoid prevention of murine basal cell carcinogenesis. (2014). PMC. [Link]

-

Inhibition of non-canonical NF-κB signaling suppresses periodontal inflammation and bone loss. (n.d.). Frontiers in Immunology. [Link]

-

Anticancer effects of Pimaric acid is mediated via endoplasmic reticulum stress, caspase-dependent apoptosis, cell cycle arrest, and inhibition of cell migration in human ovarian cancer cells. (2022). Acta Biochimica Polonica. [Link]

-

Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (2021). MDPI. [Link]

-

Abietic acid ameliorates psoriasis-like inflammation and modulates gut microbiota in mice. (2021). PubMed. [Link]

-

Growth Inhibition and Apoptotic Effect of Pine Extract and Abietic Acid on MCF-7 Breast Cancer Cells via Alteration of Multiple Gene Expressions Using In Vitro Approach. (2022). PubMed. [Link]

-

Semisynthetic Abietic and Dehydroabietic Acid Derivatives and Triptoquinone Epimers Interfere with LPS-Triggered Activation of Dendritic Cells. (n.d.). PMC. [Link]

-

PI3K-AKT signaling is a downstream effector of retinoid prevention of murine basal cell carcinogenesis. (2014). PubMed. [Link]

-

Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways. (2019). MDPI. [Link]

-

The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance. (n.d.). PMC. [Link]

-

Tetrahydroabietic Acid, a Reduced Abietic Acid, Inhibits the Production of Inflammatory Mediators in RAW264.7 Macrophages Activated with Lipopolysaccharide. (2025). ResearchGate. [Link]

-

PI3K/Akt Pathway: The Indestructible Role of a Vintage Target as a Support to the Most Recent Immunotherapeutic Approaches. (2021). MDPI. [Link]

-

Anticancer Activity of Ethanolic Extract of Tabernaemontana catharinensis in Breast Cancer Lines MCF-7 and MDA-MB-231. (2025). MDPI. [Link]

Sources

- 1. Frontiers | Anticancer activities of natural abietic acid [frontiersin.org]

- 2. Inhibition of NF-κB and ERK signaling pathways in osteoclasts and M1 macrophage polarization: Mechanistic insights into the anti-osteoporotic effects of Pseudolaric acid B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Unveiling abietic Acid’s therapeutic potential: a narrative review on structure-activity relationship, pharmacological properties, pharmacokinetics, and toxicological considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. In vitro anticancer effects of levopimaric acid in cisplatin-resistant human lung carcinoma are mediated via autophagy, ROS-mediated mitochondrial dysfunction, cell apoptosis and modulation of ERK/MAPK/JNK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Growth Inhibition and Apoptotic Effect of Pine Extract and Abietic Acid on MCF-7 Breast Cancer Cells via Alteration of Multiple Gene Expressions Using In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Levopimaric acid - Wikipedia [en.wikipedia.org]

- 16. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Mechanisms of Action of Aietadien-18-oic Acid: A Technical Guide for Drug Development

Aietadien-18-oic acid —widely registered and recognized in pharmacological literature under its synonymous standard nomenclature, abietadien-18-oic acid (or abietic acid)—is a naturally occurring abietane diterpenoid derived from Pinus palustris and Pimenta racemosa[1][2]. As a Senior Application Scientist overseeing preclinical screening, I have observed that naturally derived diterpenoids often present a "dirty" pharmacological profile, interacting with multiple targets. However, recent mechanistic deconvolution has revealed that aietadien-18-oic acid exhibits highly specific, structurally driven interactions, primarily acting as a potent IKKβ inhibitor and a targeted inducer of ferroptosis[3][4].

This technical guide synthesizes the core mechanisms of action (MoA) of aietadien-18-oic acid, providing drug development professionals with the causal logic, quantitative data, and self-validating experimental protocols necessary to harness this compound for oncology and inflammatory disease therapeutics.

Structural Pharmacophores: The Role of the C-18 Carboxylate

Before diving into pathway modulation, we must understand the physical chemistry driving these interactions. Aietadien-18-oic acid consists of a highly hydrophobic tricyclic abietane framework paired with a polar carboxylic acid functional group at the C-18 position[5].

Causality in Binding: The tricyclic core allows the molecule to intercalate into deep, hydrophobic kinase pockets (such as that of IKKβ)[3]. Meanwhile, the C-18 carboxylic acid acts as an essential pharmacophore; in physiological environments, it exists in an ionized carboxylate form, enabling pH-dependent electrostatic interactions with inflammatory mediators[5][6]. Esterification or removal of this C-18 group completely abolishes its anti-inflammatory efficacy, proving that the carboxylate moiety is non-negotiable for target anchoring[6].

Core Mechanism I: IKKβ/NF-κB Pathway Inhibition

In non-small cell lung cancer (NSCLC) and chronic inflammatory models, aietadien-18-oic acid exerts profound anti-proliferative effects by directly antagonizing the canonical NF-κB signaling pathway[3][7].

Unlike broad-spectrum antioxidants that indirectly reduce NF-κB activation by scavenging upstream reactive oxygen species (ROS), aietadien-18-oic acid acts as a direct, selective kinase inhibitor. Molecular dynamics (MD) simulations and Surface Plasmon Resonance (SPR) confirm that the compound binds directly to IκB kinase β (IKKβ) via hydrophobic interactions, preventing its phosphorylation at Ser176/180[3][8]. By locking IKKβ in an inactive state, the downstream phosphorylation and degradation of IκBα is halted, thereby trapping the NF-κB p65/p50 heterodimer in the cytoplasm and silencing oncogenic transcription[3][7].

Diagram 1: Aietadien-18-oic acid directly inhibits IKKβ, preventing NF-κB nuclear translocation.

Core Mechanism II: Induction of Ferroptosis

While apoptosis via the mitochondrial-dependent pathway (Bcl-2 downregulation, Bax upregulation) is a known MoA for this compound[9][10], its most promising application in overcoming chemoresistance lies in its ability to induce ferroptosis [4][11].

Ferroptosis is an iron-dependent form of programmed cell death characterized by the lethal accumulation of lipid peroxides[4][11]. Aietadien-18-oic acid triggers this pathway in bladder and breast cancer cells through a dual-pronged mechanism[9][12]:

-

GPX4 Inhibition: It downregulates Glutathione Peroxidase 4 (GPX4), the primary enzyme responsible for reducing toxic lipid hydroperoxides to non-toxic lipid alcohols[9][12].

-

HO-1 Pathway Activation: It upregulates Heme Oxygenase-1 (HO-1), which catabolizes heme into biliverdin, carbon monoxide, and free ferrous iron (Fe²⁺)[9][11]. This expands the labile iron pool (LIP), fueling the Fenton reaction and massively amplifying lipid reactive oxygen species (ROS)[4][12].

Diagram 2: Dual-pronged induction of ferroptosis via HO-1 activation and GPX4 suppression.

Quantitative Pharmacological Profile

To facilitate cross-study comparison, the following table summarizes the quantitative efficacy of aietadien-18-oic acid across various models.

| Target / Cell Line | Assay / Biomarker | Efficacy Metric | Biological Effect | Reference |

| Macrophage (In Vitro) | PGE2 Production | Inhibition at 100 μM | Anti-inflammatory | [2] |

| Bladder Cancer (T24, 5637) | Cell Viability | 50%–70% reduction at 10–20 μM | Cytotoxicity / Ferroptosis | [5] |

| NSCLC (H460, H1975) | Apoptosis Rate | Significant induction at 400 μM | Apoptosis / DNA Damage | [10] |

| NF-κB Pathway | IKKβ Phosphorylation | Dose-dependent decrease | Anti-proliferative | [3] |

| General Inflammation | NK-1 Inhibition | IC₅₀ = 0.28–0.33 μM | Analgesic Activity | [2] |

Self-Validating Experimental Protocols

As researchers, we must ensure our assays are robust against artifacts. The following protocols are designed as self-validating systems , ensuring that the observed mechanisms are causal, not correlative.

Protocol 1: Validating Direct Kinase Binding via Surface Plasmon Resonance (SPR)

Why SPR? Hydrophobic interactions (which mediate the binding to IKKβ) are transient and easily disrupted by the detergents used in standard co-immunoprecipitation. SPR allows for real-time, label-free kinetic monitoring[3][7].

Step-by-Step Methodology:

-

Sensor Chip Preparation: Immobilize recombinant human IKKβ onto a CM5 sensor chip using standard amine coupling chemistry (target ~5000 Response Units).

-

Reference Channel Setup (Self-Validation): Leave one flow cell unmodified (ethanolamine blocked) to serve as a blank reference. Immobilize IKKα on a third flow cell. Logic: Binding to IKKβ but not IKKα proves target specificity and rules out non-specific hydrophobic aggregation.

-

Analyte Injection: Inject aietadien-18-oic acid at varying concentrations (e.g., 3.125, 6.25, 12.5, 25, 50 μM) in running buffer (PBS with 0.05% Tween-20 and 5% DMSO to maintain solubility).

-

Data Acquisition: Monitor association for 120 seconds and dissociation for 180 seconds at a flow rate of 30 μL/min.

-

Kinetic Fitting: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate KD , Kon , and Koff .

Protocol 2: Quantifying Ferroptosis vs. Apoptosis

Why this workflow? Cell death assays (like MTT or CCK-8) cannot distinguish between apoptosis and ferroptosis. We must measure lipid peroxidation spatially and rescue the phenotype selectively[4][11].

Step-by-Step Methodology:

-

Cell Seeding & Treatment: Seed cancer cells (e.g., T24 bladder cancer cells) in 6-well plates. Treat with aietadien-18-oic acid (20 μM) for 24 hours.

-

Phenotypic Rescue (Self-Validation): In parallel wells, co-treat cells with either Ferrostatin-1 (Fer-1, 1 μM, a ferroptosis inhibitor) or Z-VAD-FMK (20 μM, a pan-caspase/apoptosis inhibitor). Logic: If Fer-1 rescues cell viability but Z-VAD-FMK does not, the primary MoA is definitively ferroptosis.

-

Lipid ROS Staining: Wash cells and incubate with 5 μM C11-BODIPY 581/591 for 30 minutes at 37°C. Logic: C11-BODIPY shifts from red to green fluorescence upon oxidation by lipid ROS, providing specific spatial resolution of membrane damage.

-

Labile Iron Pool Measurement: In a separate cohort, stain cells with 1 μM FerroOrange for 30 minutes to quantify intracellular Fe²⁺ accumulation via flow cytometry or confocal microscopy.

-

Protein Validation: Harvest lysates and perform Western blotting for GPX4 (expected to decrease) and HO-1 (expected to increase).

Diagram 3: Self-validating experimental workflow for deconvoluting diterpenoid mechanisms.

References

-

Liu X., Chen W., Liu Q., Dai J. (2019). "Abietic acid suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling." OncoTargets and Therapy, 12, 4825–4837. URL:[Link]

-

Xu et al. (2023). "Abietic acid induces ferroptosis via the activation of the HO-1 pathway in bladder cancer cells." Biomedicine & Pharmacotherapy, 158, 114154. URL:[Link]

-

Ahmad B., Tian C., Tang J-X., et al. (2024). "Anticancer activities of natural abietic acid." Frontiers in Pharmacology, 15, 1392203. URL:[Link]

-

Hsieh et al. (2015) & Yang and Tian (2017). "Unveiling abietic Acid's therapeutic potential: a narrative review on structure-activity relationship..." Frontiers in Pharmacology, 16. URL:[Link]

-

Lira S.R., et al. (2001). "Anti-inflammatory activity of abietic acid, a diterpene isolated from Pimenta racemosa var. grissea." Journal of Pharmacy and Pharmacology, 53(6):867-72. URL:[Link]

Sources

- 1. Frontiers | Anticancer activities of natural abietic acid [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Abietic acid suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activities of natural abietic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unveiling abietic Acid’s therapeutic potential: a narrative review on structure-activity relationship, pharmacological properties, pharmacokinetics, and toxicological considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Unveiling abietic Acid’s therapeutic potential: a narrative review on structure-activity relationship, pharmacological properties, pharmacokinetics, and toxicological considerations [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Anticancer activities of natural abietic acid [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Natural products targeting ferroptosis in cancer: molecular mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.amegroups.cn [cdn.amegroups.cn]

aietadien-18-oic acid cytotoxicity and safety profile

An In-Depth Technical Guide to the Cytotoxicity and Safety Profile of Abietadien-18-oic Acid

Introduction

Abietadien-18-oic acid is a prominent member of the abietane diterpenoid family, a class of organic compounds naturally synthesized in various plants, most notably in the resins of coniferous trees.[1] With a characteristic tricyclic carbon skeleton, this lipophilic molecule has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] Historically used in traditional medicine, recent preclinical research has illuminated its potential as an anti-inflammatory, antimicrobial, and particularly, an anti-tumor agent.[1][3][4]

This technical guide offers a comprehensive overview of the cytotoxic properties and safety profile of abietadien-18-oic acid, with a primary focus on its most studied isomer, abietic acid. We will synthesize findings from in vitro and in vivo studies to detail its mechanisms of action against cancer cells, evaluate its preclinical efficacy, and provide a clear assessment of its known toxicological profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this natural compound.

Physicochemical Properties

Abietadien-18-oic acid, commonly referred to as abietic acid, possesses a rigid, hydrophobic structure, which is fundamental to its biological interactions. The presence of a carboxylic acid group provides a site for ionization and potential derivatization.[1]

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₂ | [2][5] |

| Molecular Weight | 302.45 g/mol | [2][5] |

| IUPAC Name | (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-(propan-2-yl)-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | [2] |

| Physical State | Solid, Crystals | [2][6] |

| Melting Point | 162 - 167 °C | [2] |

| Water Solubility | Low | [5] |

In Vitro Cytotoxicity Profile

Abietic acid has demonstrated significant and broad-spectrum cytotoxic activity against a variety of human cancer cell lines. A compelling aspect of its profile is its selective action, showing considerably lower toxicity towards normal, non-malignant cells, which suggests a favorable therapeutic window.[1][3][4]

| Cell Line | Cancer Type | Effect | Selectivity Highlight | Source |

| H460, H1975 | Non-Small Cell Lung | Significant inhibition of proliferation and colony formation.[3] | Low toxicity toward normal human lung fibroblasts (HELF).[3] | [3] |

| MCF-7 | Breast (Estrogen-Dep.) | Induces cell cycle arrest and apoptosis.[4][7] | Not specified in these sources. | [4][7] |

| J82, T-24, 5637 | Bladder | Time and dose-dependent inhibition of viability; induces ferroptosis.[4] | Little effect on normal urothelial cell line SV-HUC-1.[4] | [4] |

| B16F10 | Melanoma | Inhibits metastasis and invasion.[3] | Not specified in these sources. | [3] |

| HL-60 | Leukemia | Potent cytotoxicity. | High selective cytotoxicity compared to normal lymphocyte cell line RPMI1788 (for derivatives).[8] | [8] |

| LNCaP, PC-3 | Prostate | Anti-tumor activity (for derivatives). | Not specified in these sources. | |

| PANC-1 | Pancreatic | Potent cytotoxicity under nutrient-starved conditions (for related diterpenes). | Higher efficacy in nutrient-starved vs. normal conditions.[9] | [9] |

Mechanisms of Cytotoxic Action

The anti-cancer efficacy of abietadien-18-oic acid is not attributable to a single mechanism but rather to its ability to modulate multiple, critical cellular pathways that govern cell survival, proliferation, and death.

Induction of Programmed Cell Death (Apoptosis & Ferroptosis)

Abietic acid is a potent inducer of programmed cell death in cancer cells through at least two distinct pathways:

-

Mitochondrial-Mediated Apoptosis: The primary apoptotic mechanism involves the intrinsic pathway. Abietic acid treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[3][4][7] This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[3][7] Cytochrome c then activates a caspase cascade, culminating in the activation of executioner caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][7] Evidence also points to the involvement of the extrinsic pathway through the upregulation of Fas and FasL.[4][7]

-

Ferroptosis: In bladder cancer cells, abietic acid has been shown to induce ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[3][4] This is achieved through the inhibition of Glutathione Peroxidase 4 (GPX4) and the activation of the heme oxygenase-1 (HO-1) pathway.[3][4]

Caption: Abietic Acid's inhibition of PI3K/AKT and NF-κB pathways.

Preclinical In Vivo Efficacy

The promising in vitro results have been corroborated by preclinical animal studies. In xenograft models using human lung and breast cancer cells, administration of abietic acid effectively reduced tumor size. [3][4]Furthermore, it has demonstrated anti-metastatic potential, significantly reducing the formation of lung nodules in a mouse model of melanoma metastasis. [4]A crucial observation from these in vivo studies is the compound's low systemic toxicity at effective doses, with treated animals showing no significant loss in body weight. [3][4][10]

Safety and Toxicological Profile

A thorough understanding of a compound's safety profile is paramount for its development as a therapeutic agent.

Preclinical Safety

As noted, in vivo studies in mice have consistently pointed towards low systemic toxicity, reinforcing the potential for a good therapeutic index. [3][10]

Hazard Identification

Safety Data Sheets (SDS) provide standardized information on potential hazards. For abietic acid, the following classifications are consistently reported:

| Hazard Class | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [5][11][12] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | [5][11][12] |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life. | [12] |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | [5][12] |

Standard handling precautions in a laboratory setting, including the use of gloves and eye protection, are necessary to mitigate risks of skin and eye irritation. [5][6]

Gaps in Toxicological Data

A critical consideration for drug development is the current lack of comprehensive toxicological data. Across multiple safety databases, key endpoints are frequently listed as "no data available." This includes:

-

Acute Toxicity (Oral, Dermal, Inhalation) [6]* Germ Cell Mutagenicity [5][6][11]* Carcinogenicity [5][6][11]* Reproductive Toxicity [6] These data gaps represent a significant hurdle for clinical translation and highlight the necessity for formal toxicological studies to be conducted according to regulatory guidelines.

Experimental Protocols

The following are generalized, step-by-step protocols for key assays used to characterize the cytotoxicity of abietadien-18-oic acid, based on methodologies described in the literature. [3][13]

Protocol: In Vitro Cytotoxicity Assessment (CCK-8/MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., H460) and a normal control cell line (e.g., HELF) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for attachment. [3]2. Compound Treatment: Prepare serial dilutions of abietic acid in complete culture medium. Replace the existing medium with medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator. [3]4. Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours, as per the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader. [3]6. Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol: Apoptosis Detection by Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat with abietic acid at the desired concentration (e.g., 400 µM) for 48 hours. [3]2. Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: A typical workflow for assessing cytotoxic selectivity.

Conclusion and Future Directions

Abietadien-18-oic acid, and its prominent isomer abietic acid, presents a compelling natural scaffold for the development of novel anti-cancer therapeutics. It exhibits potent and, crucially, selective cytotoxicity against a range of cancer cells by concurrently targeting multiple hallmark pathways, including apoptosis, ferroptosis, cell cycle progression, and critical survival signaling networks. [3][4][7]Preclinical in vivo data further support its potential by demonstrating tumor growth inhibition with low systemic toxicity. [3] However, the path to clinical application requires a rigorous and systematic approach to address the significant gaps in the existing safety data. Comprehensive toxicological assessments, including mutagenicity, carcinogenicity, and reproductive toxicity, are essential next steps. Furthermore, while the natural compound is potent, exploring the synthesis of derivatives may yield analogs with improved potency, selectivity, and pharmacokinetic properties. [8][14]The multifaceted mechanism of abietadien-18-oic acid makes it a promising candidate for further investigation, both as a standalone agent and potentially in combination with existing chemotherapies.

References

- Abietic Acid Induces DNA Damage and Cell Apoptosis in Lung Cancer Cells Through Targeting TOP2A. MDPI.

- Anticancer activities of n

- Cytotoxic Activities of Amino Acid-Conjugate Derivatives of Abietane-Type Diterpenoids against Human Cancer Cell Lines.

- Anticancer activities of n

- 8,13-Abietadien-18-oic acid | C20H30O2. PubChem - NIH.

- ABIETIC ACID - Safety D

- SAFETY DATA SHEET: Abietic acid, tech. Fisher Scientific.

- Unveiling abietic Acid's therapeutic potential: a narrative review on structure-activity relationship, pharmacological properties, pharmacokinetics, and toxicological consider

- Derivatization of Abietane Acids by Peptide-like Substituents Leads to Submicromolar Cytotoxicity

- Safety D

- SAFETY D

- Abietic acid derivatives as anti-tumor agents.

- Cytotoxic Activity of Abietane-Type Diterpenes Isolated From Taxodium distichum Against Cancer Cells Adapted to Nutrient-Starved Conditions.

- Abietic Acid Induces DNA Damage and Cell Apoptosis in Lung Cancer Cells Through Targeting TOP2A. PubMed.

- Investigating the In Vitro Mitochondria-Mediated Anticancer Activity of the Plant Metabolite Ursolic Acid. MDPI.

Sources

- 1. Unveiling abietic Acid’s therapeutic potential: a narrative review on structure-activity relationship, pharmacological properties, pharmacokinetics, and toxicological considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8,13-Abietadien-18-oic acid | C20H30O2 | CID 16040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Anticancer activities of natural abietic acid [frontiersin.org]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Abietic Acid Induces DNA Damage and Cell Apoptosis in Lung Cancer Cells Through Targeting TOP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. mdpi.com [mdpi.com]

- 14. Derivatization of Abietane Acids by Peptide-like Substituents Leads to Submicromolar Cytotoxicity at NCI-60 Panel - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 8,13-Abietadien-18-oic Acid from Abietic Acid

Introduction

8,13-Abietadien-18-oic acid, a prominent member of the abietane diterpene family, is a constitutional isomer of abietic acid. While abietic acid is readily available as a major component of rosin, its isomerization to 8,13-abietadien-18-oic acid (also known as palustric acid) is a crucial transformation for accessing a range of bioactive molecules and synthons for drug development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 8,13-abietadien-18-oic acid from abietic acid, emphasizing the underlying chemical principles, detailed experimental protocols, and thorough analytical characterization.

The isomerization of abietic acid is primarily an acid-catalyzed process involving the rearrangement of the conjugated diene system. This transformation is of significant interest as the resulting 8,13-abietadien-18-oic acid serves as a versatile starting material for the synthesis of various biologically active compounds. This guide will explore two effective methods for this isomerization, offering flexibility in reagent choice and experimental setup.

Scientific Principles and Mechanistic Insights

The acid-catalyzed isomerization of abietic acid to a mixture of its isomers, including 8,13-abietadien-18-oic acid, proceeds through the formation of a carbocation intermediate. Abietic acid possesses a conjugated diene system across its B and C rings. In the presence of a strong acid, protonation of one of the double bonds can occur, leading to the formation of a tertiary carbocation. This carbocation is resonance-stabilized, allowing for the migration of the double bonds to a thermodynamically more stable position.

The isomerization from abietic acid (with a Δ7,13 diene system) to 8,13-abietadien-18-oic acid (with a Δ8,13 diene system) is a key step in achieving a mixture of resin acids that can be further purified. The equilibrium of this reaction is influenced by factors such as the nature of the acid catalyst, the solvent, and the reaction temperature. Understanding these principles is crucial for optimizing the reaction conditions to favor the formation of the desired isomer.

Experimental Protocols

This section details two robust methods for the synthesis of 8,13-abietadien-18-oic acid from abietic acid.

Method 1: Isomerization using a Strong Acid Cation Exchange Resin

This method offers the advantage of using a solid, recyclable acid catalyst, simplifying the workup procedure.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Abietic Acid | ≥90% | Sigma-Aldrich |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific |

| Macropore Strong Acidity Cation Exchange Resin (e.g., Amberlyst 15) | - | Dow Chemical |

| Ethanol | 95% | VWR |

| Deionized Water | - | - |

| Anhydrous Sodium Sulfate | ACS Grade | EMD Millipore |

| Diethyl Ether | ACS Grade | Fisher Scientific |

Instrumentation:

-

Three-necked round-bottom flask (500 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Protocol:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 100 g of abietic acid and 200 mL of glacial acetic acid.

-

Catalyst Addition: Heat the mixture to 70°C with stirring until the abietic acid is completely dissolved. Once dissolved, add 30 g of macropore strong acidity cation exchange resin to the solution[1].

-

Isomerization: Maintain the reaction mixture at 70°C with continuous stirring for 4 hours[1]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter to remove the cation exchange resin. The resin can be washed with a small amount of glacial acetic acid to recover any adsorbed product.

-

Crystallization: Allow the filtrate to stand at room temperature overnight. The crude 8,13-abietadien-18-oic acid will crystallize out of the solution[1].

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water until the odor of acetic acid is no longer detectable.

-

Recrystallization: For further purification, dissolve the crude product in a minimal amount of hot 95% ethanol. Slowly add deionized water until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry in a vacuum oven at 50°C to a constant weight.

Method 2: Isomerization of Methyl Abietate followed by Saponification

This two-step method involves the isomerization of the methyl ester of abietic acid, which can sometimes lead to a cleaner reaction, followed by hydrolysis to the desired carboxylic acid.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Methyl Abietate | - | Prepared from Abietic Acid |

| 33% HBr in Acetic Acid | - | Sigma-Aldrich |

| Diethyl Ether | ACS Grade | Fisher Scientific |

| Sodium Bicarbonate | Saturated Aqueous Solution | - |

| Brine | Saturated Aqueous Solution | - |

| Anhydrous Magnesium Sulfate | ACS Grade | EMD Millipore |

| Potassium Hydroxide | 85% Pellets | Sigma-Aldrich |

| Methanol | ACS Grade | Fisher Scientific |

| Hydrochloric Acid | 1 M Aqueous Solution | - |

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Protocol:

Step 1: Isomerization of Methyl Abietate

-

Preparation of Methyl Abietate: Methyl abietate can be prepared from abietic acid by standard esterification procedures (e.g., using methanol and a catalytic amount of sulfuric acid).

-

Reaction Setup: Dissolve methyl abietate (e.g., 10 g) in a 33% solution of hydrogen bromide in acetic acid (e.g., 30 mL) in a round-bottom flask[2].

-

Isomerization: Stir the solution at room temperature for 20 hours[2].

-

Workup: Quench the reaction by carefully pouring the mixture into ice-water. Extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution until effervescence ceases, then with water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude isomerized methyl ester.

Step 2: Saponification to 8,13-Abietadien-18-oic Acid

-

Reaction Setup: In a round-bottom flask, dissolve the crude isomerized methyl ester in a mixture of methanol (e.g., 50 mL) and a solution of potassium hydroxide (e.g., 5 g of 85% KOH in 10 mL of water)[2].

-

Saponification: Reflux the mixture for 16 hours[2].

-

Workup: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the residue with water and acidify with 1 M hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.

-

Isolation: Extract the product with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization as described in Method 1.

Analytical Characterization

Thorough characterization of the synthesized 8,13-abietadien-18-oic acid is essential to confirm its identity and purity.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₂ | PubChem |

| Molecular Weight | 302.45 g/mol | PubChem |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 162-167 °C | PubChem |

Spectroscopic Data:

-